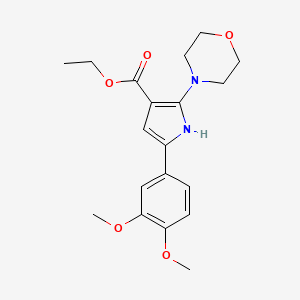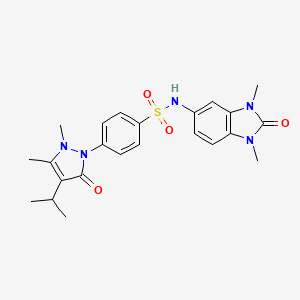![molecular formula C15H20N2O5S B11488365 N-(2-ethoxyethyl)-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B11488365.png)
N-(2-ethoxyethyl)-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyethyl)-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide (let’s call it Compound 1 for brevity) is a complex organic compound with a unique structure It belongs to the class of sulfonamides and contains a fused oxazinoquinoline ring system
Chemical Formula: C₁₈H₂₀N₂O₆S
Molecular Weight: Approximately 392.43 g/mol
Preparation Methods
Synthetic Routes: The synthesis of Compound 1 involves several steps. While there isn’t a single well-documented method for its preparation, here’s a general outline:
Starting Material: Begin with a suitable precursor or intermediate.
Ring Formation: Introduce the oxazinoquinoline ring by cyclization reactions.
Sulfonation: Introduce the sulfonamide group (SO₂NH₂) at a specific position.
Ethoxyethyl Group Addition: Attach the ethoxyethyl group (C₂H₅OCH₂CH₂) to the nitrogen atom.
Industrial Production: Industrial-scale production methods for Compound 1 may vary based on proprietary processes. researchers have explored synthetic routes using various reagents and conditions.
Chemical Reactions Analysis
Compound 1 can undergo several reactions:
Oxidation: Oxidative transformations can modify its functional groups.
Reduction: Reduction reactions may alter the sulfonamide or other substituents.
Substitution: Substitution reactions can replace specific atoms or groups.
Common Reagents: These include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaOH).
Major Products: The specific products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, including anti-inflammatory or analgesic effects.
Chemical Biology: Explore its interactions with biological targets.
Industry: Evaluate its use as a building block for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. Compound 1 likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While no direct analogs exist, we can compare Compound 1 with related structures:
Compound X: [Describe another related compound]
Compound Y: [Describe yet another related compound]
Properties
Molecular Formula |
C15H20N2O5S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-2-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-8-sulfonamide |
InChI |
InChI=1S/C15H20N2O5S/c1-2-21-9-7-16-23(19,20)13-6-5-12-15-11(13)4-3-8-17(15)14(18)10-22-12/h5-6,16H,2-4,7-10H2,1H3 |
InChI Key |
QCMLLGNGSGJQGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNS(=O)(=O)C1=C2CCCN3C2=C(C=C1)OCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Chloro-5-nitrophenyl)-3-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]propanoic acid](/img/structure/B11488284.png)
![2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11488286.png)
![N-[(3,5-dimethoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488305.png)
![Methyl 5-cyano-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11488310.png)
![2-methyl-N-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11488315.png)

![2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]-](/img/structure/B11488328.png)
![N-(2-cyano-4,5-diethoxyphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide](/img/structure/B11488333.png)
![ethyl 4-{[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B11488338.png)
![N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B11488346.png)



![3-(4-Fluorophenyl)-5-oxo-7-[2-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488370.png)
